![molecular formula C17 H18 Cl N7 O B1139109 4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide CAS No. 1817698-21-7](/img/structure/B1139109.png)
4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Novel potent MRCK inhibitor, blocking cancer cell invasion
BDP5290(cas 1817698-21-7) is a potent MRCK inhibitor with activity in cells, resulting in reduced MLC phosphorylation, cell motility and tumour cell invasion. BDP5290 demonstrated marked selectivity for MRCKβ over ROCK1 or ROCK2 for inhibition of myosin II light chain (MLC) phosphorylation in cells. While BDP5290 was able to block MLC phosphorylation at both cytoplasmic actin stress fibres and peripheral cortical actin bundles, the ROCK selective inhibitor Y27632 primarily reduced MLC phosphorylation on stress fibres. BDP5290 was also more effective at reducing MDA-MB-231 breast cancer cell invasion through Matrigel than Y27632.
科学的研究の応用
Cancer Cell Invasion Inhibition
BDP5290 is a potent MRCK inhibitor with activity in cells, resulting in reduced MLC phosphorylation, cell motility and tumour cell invasion . This discovery has enabled further investigations into the biological activities of MRCK proteins and their contributions to cancer progression .
Metastasis Blockage
BDP5290 has been implicated in the regulation of actin-myosin contractility, which powers cancer cell motility and invasion . By blocking MRCK activity, the potential for metastasis can be reduced .
Chemotherapeutic Applications
BDP5290 has been identified as a potential chemotherapeutic agent . Recent research has used this novel inhibitor to establish the role of MRCK signalling in epithelial polarization, phagocytosis, cytoskeleton organization, cell motility, and cancer cell invasiveness .
Treatment of Glioma, Skin, and Ovarian Cancers
Pharmacological MRCK inhibition with BDP5290 has been shown to elicit therapeutically beneficial effects in cell-based and in vivo studies of glioma, skin, and ovarian cancers .
Cytoskeleton Regulation
BDP5290 has been found to play a significant role in cytoskeleton regulation through the phosphorylation of proteins such as the regulatory myosin light chain proteins .
Epithelial Barrier Integrity
BDP5290 treatment has been found to prevent the β1 subunit-induced increase of barrier integrity . This suggests a potential role for BDP5290 in maintaining the integrity of epithelial barriers .
作用機序
Target of Action
The primary target of 4-Chloro-1-(4-Piperidyl)-N-[5-(2-Pyridyl)-1h-Pyrazol-4-Yl]pyrazole-3-Carboxamide, also known as BDP5290, is the myotonic dystrophy kinase-related CDC42-binding kinases MRCKα and MRCKβ . These kinases regulate actin-myosin contractility and have been implicated in cancer metastasis .
Mode of Action
BDP5290 interacts with the nucleotide binding pocket of the MRCKβ kinase domain . It demonstrates marked selectivity for MRCKβ over ROCK1 or ROCK2 for inhibition of myosin II light chain (MLC) phosphorylation in cells . This interaction leads to a reduction in MLC phosphorylation, which in turn affects cell motility and tumor cell invasion .
Biochemical Pathways
The MRCK proteins, along with the related ROCK1 and ROCK2 kinases, initiate signaling events that lead to contractile force generation . This powers cancer cell motility and invasion. By inhibiting MRCK activity, BDP5290 can potentially reduce metastasis .
Result of Action
The result of BDP5290’s action is a reduction in MLC phosphorylation, cell motility, and tumor cell invasion . It has been found to be more effective at reducing MDA-MB-231 breast cancer cell invasion through Matrigel than the ROCK selective inhibitor Y27632 .
特性
IUPAC Name |
4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVZKUXLOLRECL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide |
Q & A
A: BDP5290 functions as a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) . These kinases play a crucial role in regulating cytoskeleton organization and dynamics by phosphorylating proteins like the myosin light chain (MLC) .
A: Research suggests that BDP5290, by inhibiting MRCK, can indirectly activate protein phosphatase 1 regulatory subunit 12C (PPP1R12C). This activation increases the binding of PPP1R12C to both PP1c (catalytic subunit of protein phosphatase 1) and MLC2a (atrial myosin light chain 2). Consequently, MLC2a is dephosphorylated, leading to reduced atrial contractility, a hallmark of AF .
A: Yes, in vitro studies using atrial HL-1 cells treated with BDP5290 showed increased binding of PPP1R12C to both PP1c and MLC2a. This ultimately resulted in the dephosphorylation of MLC2a .
A: BDP5290 exhibits marked selectivity for MRCK over closely related kinases like Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2) . This selectivity makes it a valuable tool for dissecting the specific roles of MRCK in various cellular processes.
A: Given its role in inhibiting MRCK, BDP5290 is being investigated for its potential in cancer therapy. Studies have shown that pharmacological MRCK inhibition, potentially through compounds like BDP5290, could have beneficial effects in cancers like glioma, skin cancer, and ovarian cancer .
A: While more research is needed, early studies indicate that BDP5290 might synergize with anti-PD-1 immunotherapy in treating breast cancer. This synergy could enhance tumor cell killing by promoting T-cell proliferation .
A: The development of potent and selective MRCK inhibitors like BDP5290 provides researchers with valuable tools to investigate the functions of MRCK in both normal and pathological conditions. This can potentially lead to a deeper understanding of diseases and the development of novel therapeutic strategies .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。